3-Fluoro-4-sulfamoylbenzoic acid
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Overview
Description
Scientific Research Applications
Spectroscopic Analysis and Antibacterial Activity
A study on a structurally similar compound, 4-chloro-3-sulfamoylbenzoic acid, revealed its structural, spectroscopic signatures, and antibacterial activity. Using single crystal X-ray diffraction and other spectroscopic techniques, the molecular, vibrational, and electronic properties were investigated. Additionally, the compound exhibited moderate antibacterial activity against both gram-positive and gram-negative bacteria (Kavitha et al., 2020).
Antifungal and Antimicrobial Properties
Research on derivatives of related compounds, such as 6-fluoro-4-quinazolinol and sulfonamides of 3-fluoro-4-morpholinoaniline, has demonstrated significant antifungal and antimicrobial activities. These studies focused on the synthesis and biological activity, revealing the potential for these compounds in treating infections caused by various fungi and bacteria (Xu et al., 2007); (Janakiramudu et al., 2017).
Synthesis of Piperidin-4-ones and Benzimidazoles
A method for the enantioselective synthesis of sulfamate-fused 2,6-disubstituted piperidin-4-ones was reported, highlighting the use of o-fluorobenzoic acid. This process is significant for the production of complex organic compounds with potential pharmaceutical applications (Liu et al., 2013). Additionally, solid-phase synthesis methods have been developed for substituted 2-aminomethylbenzimidazoles, utilizing similar fluoro-substituted benzoic acids (Kilburn et al., 2000).
Peptidomimetic Synthesis
Research into the synthesis of various fluorinated benzoic acids, including 2-fluoro-5-nitrobenzoic acids, has shown potential in creating peptidomimetics. These studies explore the structure and potential applications of these compounds in biological systems (Jiang & Burgess, 2002).
Biodegradation Studies
A study on the biodegradation of fluorobenzoates by a strain of Sphingomonas sp. has provided insights into the environmental breakdown of fluorine-containing compounds. This research is crucial for understanding the environmental impact and degradation pathways of such chemicals (Boersma et al., 2004).
Mechanism of Action
Target of Action
Sulfonamide drugs, which share a similar sulfamoyl functional group, are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides, including 3-Fluoro-4-sulfamoylbenzoic acid, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This suggests that this compound may inhibit the synthesis of folic acid, thereby preventing bacterial DNA production.
Biochemical Pathways
By analogy with other sulfonamides, it can be inferred that the compound interferes with the folic acid synthesis pathway in bacteria .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other properties that could impact its bioavailability are mentioned for a similar compound .
Result of Action
Based on the mode of action, it can be inferred that the compound may inhibit bacterial growth by preventing the synthesis of folic acid and, consequently, dna production .
Properties
IUPAC Name |
3-fluoro-4-sulfamoylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFLFTAOLYCDDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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